molecular formula C4H9ClF3NS B6607917 1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride CAS No. 2665892-42-0

1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride

Cat. No.: B6607917
CAS No.: 2665892-42-0
M. Wt: 195.64 g/mol
InChI Key: ZKIZDVFVYYMTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trifluoromethyl)sulfanylpropan-2-amine hydrochloride (TFMSP-HCl) is an important compound in the field of pharmaceuticals, drug discovery, and medicinal chemistry. It is a versatile, small molecule that is used for a variety of applications. TFMSP-HCl is a versatile compound due to its ability to form strong hydrogen bonds and its low toxicity. It is also a relatively inexpensive compound, making it attractive for scientific research.

Mechanism of Action

The mechanism of action of 1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride is not fully understood. However, it is known that the compound can form strong hydrogen bonds with proteins, which can lead to changes in the structure and function of proteins. Additionally, this compound can interact with other molecules, such as nucleic acids, and can act as an inhibitor of enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, and to alter the structure of proteins. Additionally, it has been shown to modulate the activity of G-protein coupled receptors, which can lead to changes in cell signaling pathways.

Advantages and Limitations for Lab Experiments

1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is relatively stable in aqueous solutions. Additionally, it can form strong hydrogen bonds with proteins, which makes it useful for enzyme assays and other protein-based experiments. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of 1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride in scientific research. It could be used to develop new drugs or drug delivery systems, or to study the effects of small molecules on proteins and other molecules. Additionally, it could be used to study the effects of environmental toxins, or to study the effects of drugs on cellular signaling pathways. Finally, it could be used in the development of new synthetic methods for the synthesis of peptides or other complex molecules.

Synthesis Methods

1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride can be synthesized in several ways. The most common method is the reduction of 1-(trifluoromethyl)sulfanylpropan-2-one with sodium borohydride. Other methods of synthesis include the reaction of 1-(trifluoromethyl)sulfanylpropan-2-one with lithium aluminum hydride, or by the reaction of 1-(trifluoromethyl)sulfanylpropan-2-one with hydrochloric acid.

Scientific Research Applications

1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride is used in a variety of scientific research applications. It is commonly used as a substrate for enzyme assays and as a reagent for organic synthesis. It is also used as a ligand in coordination chemistry and as a catalyst for asymmetric synthesis. Additionally, it is used as a scavenger for protecting groups and as a reagent for the synthesis of peptides.

Properties

IUPAC Name

1-(trifluoromethylsulfanyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NS.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIZDVFVYYMTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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